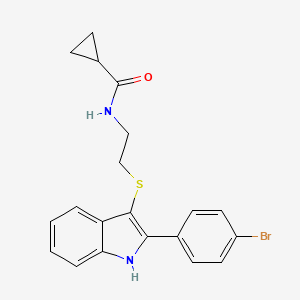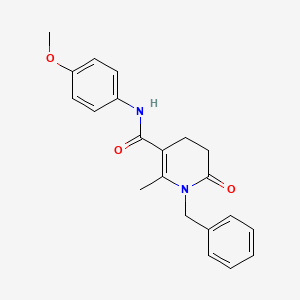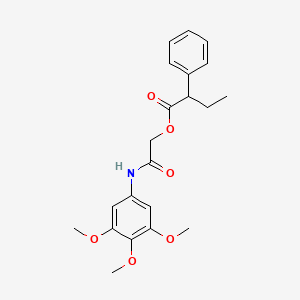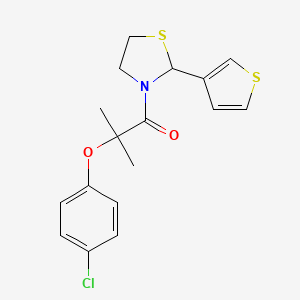
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one, also known as CPMT, is a synthetic compound that has gained significant attention in the scientific research community. CPMT is a thiazolidinone derivative that has been synthesized through a multi-step reaction process. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that derivatives similar to the compound possess significant antimicrobial properties. Studies on various thiazolidinone derivatives have shown these compounds to be effective against a range of bacterial and fungal strains. For instance, compounds synthesized from similar chemical structures have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (H. B'Bhatt & S. Sharma, 2017; Shiv Kumar et al., 2012).
Antioxidant Properties
Another area of interest is the antioxidant capacity of thiazolidinone derivatives. These compounds have been synthesized and evaluated for their potential to scavenge free radicals, which is a crucial aspect in preventing oxidative stress-related diseases. Certain derivatives showed comparable antioxidant activity to standard drugs, highlighting their potential as antioxidant agents (Maria Apotrosoaei et al., 2014).
Anticancer and Antiangiogenic Effects
Studies have also explored the anticancer and antiangiogenic effects of thiazolidinone derivatives. These compounds have been shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This suggests a promising avenue for the development of new anticancer therapies that target both tumor proliferation and the angiogenic processes that support tumor growth and metastasis (S. Chandrappa et al., 2010).
Antifungal Compound Solubility and Partitioning
A novel antifungal compound within this chemical class has been characterized for its solubility in biologically relevant solvents, which is critical for its pharmacokinetic properties. The study provided insights into the solubility thermodynamics and partitioning processes, essential for understanding the compound's bioavailability and therapeutic efficacy (T. Volkova et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-17(2,21-14-5-3-13(18)4-6-14)16(20)19-8-10-23-15(19)12-7-9-22-11-12/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIEPOYSFABJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCSC1C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

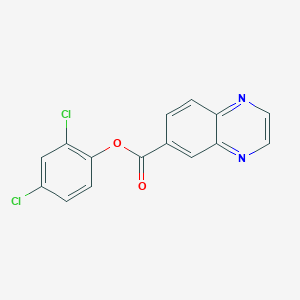
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
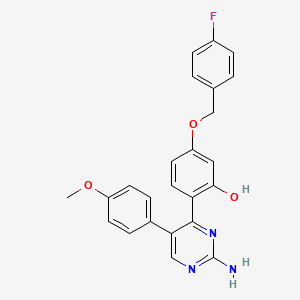
![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)
